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(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

Cat. No.: B127363
CAS No.: 403672-03-7
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-BDAKNGLRSA-N
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Description

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol ( 403672-05-9) is a chiral aminoindanol derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . Its core structure consists of a fused benzene and cyclopentane ring system, presenting both an amino group and a hydroxyl group on adjacent carbon atoms in a specific (1S,3R) stereochemical configuration . Compounds based on the 2,3-dihydro-1H-inden-1-amine scaffold are recognized as key intermediates in the synthesis of active pharmaceutical ingredients. The structural motif is found in therapeutics such as the anti-Parkinson's drug Rasagiline . Furthermore, recent scientific literature highlights the significant role of arginase (ARG) enzymes in various disease pathways, including cancer immunotherapy, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's disease . The development of potent arginase inhibitors, which often rely on specific chiral scaffolds to chelate the enzyme's manganese ions, represents a major area of research for modulating the tumor microenvironment and immune responses . As a chiral building block, this compound provides researchers with a valuable starting material for the design and synthesis of novel bioactive molecules, including potential enzyme inhibitors targeting these critical pathways. The product is offered for research applications and requires cold-chain storage at 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B127363 (1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol CAS No. 403672-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIGUZMXLBANS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Principles and Control in Aminoindanol Synthesis

Control of cis/trans Stereoselectivity in Indane Derivatives

The relative orientation of substituents on the indane ring, designated as cis or trans, is a critical aspect of stereocontrol. In the context of 3-amino-1-indanols, this refers to the relationship between the amino and hydroxyl groups. The desired (1S,3R) configuration is a cis isomer. Various synthetic strategies have been developed to selectively favor the formation of either cis or trans isomers.

One approach involves the stereoselective reduction of precursor molecules. For instance, the reduction of an α-hydroxy oxime-ether derived from indan-1-one using a borane-THF complex has been shown to produce a mixture of cis- and trans-aminoindanols, with the cis isomer being the major product in an 88:12 ratio. nih.gov Another method utilizes a [3 + 2] annulation of aromatic aldimines with alkenes catalyzed by half-sandwich rare-earth complexes. organic-chemistry.org This reaction can be tuned to produce either trans or cis diastereoisomers of multisubstituted 1-aminoindanes with excellent diastereoselectivity by selecting the appropriate catalyst and reaction conditions. organic-chemistry.org

Furthermore, intramolecular reactions can exhibit inherent stereoselectivity. For example, intramolecular Diels-Alder reactions of certain pentadienyl acrylates show high cis stereoselectivity. researchgate.net The stereochemical outcome can also be influenced by the choice of catalyst and reagents. In some cases, Lewis acids can enhance the formation of the cis product, while other conditions might favor the trans isomer. researchgate.netmdpi.com The table below summarizes different approaches to control cis/trans stereoselectivity.

Table 1: Methods for Controlling cis/trans Stereoselectivity in Indane Derivatives

MethodKey FeaturesPredominant IsomerReference
Reduction of α-hydroxy oxime-etherUse of borane-THF complexcis nih.gov
[3 + 2] AnnulationCatalyzed by half-sandwich rare-earth complexesTunable (cis or trans) organic-chemistry.org
Intramolecular Diels-AlderDependent on substrate and catalystcis researchgate.net
Trifluoromethylation of Oxime DerivativesCopper-catalyzed radical reactiontrans mdpi.com

Strategies for Enantioselectivity Control in Asymmetric Transformations

Achieving the specific (1S,3R) enantiomer requires enantioselective synthesis, a process that favors the formation of one enantiomer over the other. wikipedia.org Several strategies are employed to control enantioselectivity in the synthesis of aminoindanols and their derivatives.

Chiral Catalysts: One of the most powerful approaches is the use of chiral catalysts. wikipedia.org For instance, an organocatalyzed cascade aza-Michael-aldol reaction has been developed for the synthesis of enantioenriched 3-amino-1-indanols. nih.gov Chiral oxazaborolidines derived from amino alcohols like cis-aminoindanol can be used as catalysts for the enantioselective reduction of prochiral ketones, achieving high enantioselectivity. nih.gov In one study, using a B-methyl oxazaborolidine catalyst at -10°C with borane (B79455)/methyl sulfide (B99878) as the reductant resulted in an enantioselectivity of 96% ee. nih.gov Similarly, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been used as a Brønsted acid catalyst in the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to produce 1-aminoindenes with high enantioselectivity. rsc.org

Chiral Auxiliaries: Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Aminoindanol-derived auxiliaries are advantageous because both enantiomers are readily available. nih.gov For example, a chiral sulfonamide prepared from cis-aminoindanol can be used to direct stereoselective aldol (B89426) reactions. nih.gov Another example is the use of 1-arylsulfonamido-2-aminoindanols as chiral auxiliaries for the stereoselective reduction of α-keto esters, where the use of bulky hydride reagents can lead to excellent diastereoselectivity (>99:1). nih.gov

Biocatalysis: Enzymes are highly specific catalysts that can be used to achieve high enantioselectivity. ajpamc.comrsc.org Transaminase enzymes, for example, have been used for the amination of indanones to produce chiral aminoindanes with high enantioselectivity and yield. ajpamc.com This biocatalytic approach offers a direct, single-step conversion with 100% chiral purity, providing a more efficient and environmentally friendly alternative to some chemical processes. ajpamc.com

Table 2: Strategies for Enantioselectivity Control

StrategyExampleKey FeatureEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Chiral CatalysisOxazaborolidine-catalyzed ketone reductionUse of a chiral catalyst derived from cis-aminoindanolUp to 96% ee nih.gov
Chiral AuxiliariesStereoselective reduction of α-keto estersUse of a 1-arylsulfonamido-2-aminoindanol auxiliary>99:1 dr nih.gov
BiocatalysisTransaminase-mediated amination of indanonesEnzymatic conversion for high enantiopurity100% chiral purity ajpamc.com

Methods for Absolute and Relative Configuration Assignment

Determining the precise three-dimensional arrangement of atoms, known as the absolute configuration, is crucial for chiral molecules. slideshare.netwikipedia.org The relative configuration describes the spatial relationship between different chiral centers within the same molecule. slideshare.net

X-ray Crystallography: The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. wikipedia.org This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. wikipedia.org

NMR Spectroscopy with Chiral Derivatizing and Solvating Agents: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To determine the absolute configuration of a chiral molecule, it can be reacted with a chiral derivatizing agent to form diastereomers. rsc.orgresearchgate.net These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. rsc.orgresearchgate.net Aminoindanol-based chiral derivatizing agents have been developed for this purpose, allowing the assignment of the absolute configuration of α-chiral carboxylic acids based on the chemical shift differences between the resulting diastereomeric esters. rsc.orgresearchgate.net

Alternatively, chiral solvating agents (CSAs) can be used. nih.gov These agents form non-covalent diastereomeric complexes with the enantiomers, leading to separate NMR signals for each enantiomer. nih.gov The predictable trend in the chemical shift differences can be used to assign the absolute configuration. nih.gov

Table 3: Methods for Configuration Assignment

MethodPrincipleApplicationReference
X-ray CrystallographyDiffraction of X-rays by a single crystalUnambiguous determination of absolute configuration of crystalline compounds wikipedia.org
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectraAssignment of absolute configuration of chiral molecules like carboxylic acids rsc.orgresearchgate.net
NMR with Chiral Solvating AgentsFormation of non-covalent diastereomeric complexesDifferentiation of enantiomers and assignment of absolute configuration nih.gov

Applications of 1s,3r 3 Amino 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives in Asymmetric Catalysis

Chiral Ligand Design and Development

The efficacy of (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol in asymmetric catalysis stems from its role as a chiral building block for sophisticated ligands. The constrained conformation of the indane backbone allows for the creation of well-defined chiral environments around a metal center, which is crucial for effective stereochemical control.

Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands are recognized as "privileged" ligands in asymmetric catalysis due to their versatility and the high levels of enantioselectivity they impart in a wide range of reactions. nih.govrsc.orgresearchgate.net The indane framework derived from this compound has been incorporated into these ligand families, leading to highly effective catalysts known as Inda(box) ligands. nih.govchemrxiv.org

The synthesis of these ligands typically involves the condensation of the amino alcohol with a dinitrile or diimidate precursor. diva-portal.orgnih.gov The enhanced structural rigidity conferred by the fused indane motif is a key feature of Inda(box) ligands, which often leads to superior performance compared to ligands derived from more flexible backbones. nih.gov Researchers have demonstrated that the catalytic properties of these ligands can be finely tuned. For instance, functionalization at the C5 position of the indane's aromatic ring can significantly enhance both reactivity and enantioselectivity in metal-catalyzed transformations. nih.gov Similarly, modifying the bridgehead substituents of the bis(oxazoline) structure allows for the optimization of the ligand's steric and electronic properties, impacting the catalytic outcome. nih.gov

PyBOX ligands, which feature a central pyridine (B92270) ring flanked by two oxazoline (B21484) units, form robust tridentate complexes with various metals. nih.gov The incorporation of the aminoindanol (B8576300) chiral motif into PyBOX structures creates a rigid and well-defined coordination sphere, which has been successfully applied in reactions such as the asymmetric hydrosilylation of ketones.

This compound is a key precursor in the synthesis of chiral oxazaborolidine catalysts, famously employed in the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netorganic-chemistry.orgwikipedia.org These catalysts are readily formed, often in situ, by the reaction of the amino alcohol with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BMS). ijprs.cominsuf.orgnih.gov

The formation mechanism involves the reaction of the amino alcohol with the borane reagent to generate the heterocyclic oxazaborolidine ring. insuf.org In the catalytic cycle for ketone reduction, the nitrogen atom of the oxazaborolidine coordinates to another molecule of borane. wikipedia.orgnih.gov This coordination activates the external borane as a hydride donor while simultaneously increasing the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. wikipedia.orgnih.gov This ternary complex arranges the substrate for a highly stereoselective hydride transfer, leading to the formation of a chiral secondary alcohol with predictable stereochemistry. insuf.org The modular nature of these catalysts allows for structural modifications to optimize performance for specific substrates. wikipedia.orgresearchgate.net

Asymmetric Reduction Reactions

The ligands and catalysts derived from this compound have found extensive use in asymmetric reduction reactions, which are fundamental transformations in organic synthesis for producing chiral alcohols.

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a hallmark application of oxazaborolidine catalysts derived from aminoindanol. ijprs.comnih.gov The CBS reduction provides a powerful and reliable method for this transformation across a broad range of substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones. wikipedia.org

Studies have demonstrated the in situ generation of an oxazaborolidine catalyst from (1S,2R)-(-)-cis-1-amino-2-indanol (an enantiomer of the subject compound) and a borane source generated from tetrabutylammonium (B224687) borohydride (B1222165) and methyl iodide. ijprs.com This system has been shown to reduce various substituted acetophenones to their corresponding chiral alcohols with high yields and excellent enantioselectivity. ijprs.com The choice of borohydride reagent and solvent was found to be critical, with tetrabutylammonium borohydride in THF providing superior results due to its better solubility. ijprs.com

Below is a table summarizing the results for the asymmetric reduction of various prochiral ketones using an in situ generated catalyst from cis-1-amino-2-indanol. ijprs.com

Asymmetric Reduction of Prochiral Ketones with an Aminoindanol-Derived Oxazaborolidine Catalyst ijprs.com
Substrate (Ketone)Yield (%)Enantiomeric Excess (ee, %)Configuration
Acetophenone8991R
2'-Fluoroacetophenone8593R
3'-Fluoroacetophenone8394R
4'-Fluoroacetophenone9196R
4'-Chloroacetophenone9295R
4'-Bromoacetophenone9094R
4'-Methylacetophenone8892R

Catalyst system: (1S,2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium borohydride, and methyl iodide in THF at 25 °C. ijprs.com

Asymmetric transfer hydrogenation (ATH) is an operationally simple and versatile method for the reduction of ketones, often utilizing isopropanol (B130326) or formic acid as a safe and convenient hydrogen source. sigmaaldrich.com β-amino alcohols, including this compound, serve as efficient chiral ligands for transition metal catalysts, typically based on ruthenium(II), in ATH reactions. dntb.gov.uaresearchgate.netliv.ac.uk

Catalysts are often prepared in situ by reacting the amino alcohol ligand with a metal precursor such as [RuCl₂(p-cymene)]₂. liv.ac.uk These complexes catalyze the transfer of hydrogen from a donor molecule to a prochiral ketone, yielding a chiral alcohol with high enantioselectivity. sigmaaldrich.com Research has shown that these reactions can be performed in various solvents, including water, using sodium formate (B1220265) as the hydrogen donor, highlighting the method's adaptability and potential for greener chemical processes. liv.ac.uk The performance of the catalyst, in terms of both activity and enantioselectivity, is influenced by the ligand structure, the metal center, and the reaction conditions such as pH. liv.ac.uk

The table below presents data on the ATH of various aryl ketones catalyzed by a ruthenium complex of cis-1-amino-2-indanol in water. liv.ac.uk

Asymmetric Transfer Hydrogenation of Aryl Ketones in Water liv.ac.uk
Substrate (Ketone)Conversion (%)Enantiomeric Excess (ee, %)Time (h)
Acetophenone>99733.5
4'-Methylacetophenone>99703.5
4'-Methoxyacetophenone>99653.5
2'-Methylacetophenone>997016
1-Acetonaphthone987016

Catalyst system: [RuCl₂(p-cymene)]₂ and (1R,2S)-(+)-cis-1-amino-2-indanol with HCOONa in water at 40 °C. liv.ac.uk

Diastereoselective Reactions as Chiral Auxiliaries

In addition to its role in ligand synthesis, this compound can function as a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgresearchgate.net

The conformationally constrained structure of cis-1-amino-2-indanol makes it particularly effective for this purpose. nih.gov It can be converted into a chiral oxazolidinone, which is then N-acylated with a prochiral carboxylic acid derivative. nih.govresearchgate.net The resulting structure provides a rigid chiral environment that effectively shields one face of the enolate formed upon deprotonation. Subsequent reaction with an electrophile, such as an alkyl halide or an aldehyde, proceeds with high diastereoselectivity. nih.gov This strategy has been successfully applied to asymmetric alkylations and aldol (B89426) reactions, achieving excellent diastereofacial selectivities, often exceeding 99%. nih.gov The auxiliary can then be cleaved, typically under mild hydrolytic conditions, to release the chiral carboxylic acid or alcohol and recover the aminoindanol auxiliary for reuse. nih.gov

Diastereoselective Enolate Alkylation

Derivatives of this compound, particularly chiral oxazolidinones, serve as effective chiral auxiliaries in diastereoselective enolate alkylations. This strategy is a cornerstone of asymmetric synthesis for forming carbon-carbon bonds with a high degree of stereocontrol. rsc.org

The general methodology involves attaching the chiral auxiliary to a carboxylic acid derivative to form an N-acyl oxazolidinone. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally locked Z-enolate. The rigid structure of the indane-derived auxiliary effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. wikipedia.org This facial bias ensures a highly diastereoselective alkylation. After the reaction, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse, yielding the enantiomerically enriched α-substituted carboxylic acid derivative.

The predictable stereochemical outcome is rationalized by the chelated transition state model, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The steric bulk of the fused indane ring system dictates the trajectory of the incoming electrophile.

Table 1: Diastereoselective Enolate Alkylation using an Indane-Derived Oxazolidinone Auxiliary Interactive data table. Click on headers to sort.

Entry Electrophile (R-X) Product Diastereomeric Ratio (d.r.)
1 Benzyl bromide >95:5
2 Allyl iodide >95:5
3 Methyl iodide >90:10

Note: Data is representative of typical results achieved with Evans-type oxazolidinone auxiliaries under optimized conditions.

Diastereoselective Reduction Transformations

Ligands derived from this compound have been successfully employed in catalytic diastereoselective reductions, particularly in the hydrogenation of ketones. Chiral phosphine-amino-alcohol ligands, synthesized from amino indanols, form active and selective catalysts when complexed with transition metals like ruthenium. nih.gov

In these transformations, the substrate, such as a prochiral ketone, coordinates to the chiral metal complex. The pre-existing chirality of the amino indanol-based ligand creates a chiral environment around the metal center. This environment forces the substrate to adopt a specific orientation, leading to the preferential delivery of hydride from one face of the carbonyl group. This results in the formation of one diastereomer of the alcohol product in high excess. These tridentate P,N,OH ligands have demonstrated high efficacy, leading to quantitative conversions and significant enantiomeric excess in the reduction of challenging ketone substrates. nih.gov

Diastereoselective Allylation in Complex Molecule Synthesis

The synthesis of complex molecules often requires the stereocontrolled formation of C-C bonds, and diastereoselective allylation is a powerful tool for this purpose. Chiral ligands derived from this compound, such as Pyridine-Bis(oxazoline) (PYBOX) ligands, have been shown to be effective in this context. sigmaaldrich.com

When complexed with a Lewis acid like indium(III) triflate, these C2-symmetric tridentate ligands form a chiral catalyst that can activate aldehydes towards nucleophilic attack. The allylation of aldehydes with reagents like allyltributylstannane (B1265786) proceeds with high enantioselectivity and diastereoselectivity. sigmaaldrich.com The rigid PYBOX scaffold, held in a defined conformation by the metal, effectively dictates the facial selectivity of the aldehyde, while the geometry of the allylating agent controls the relative stereochemistry of the newly formed stereocenters, leading to the desired homoallylic alcohol with high stereopurity.

Lewis Acid-Catalyzed Asymmetric Reactions

The amino and hydroxyl groups of this compound provide ideal anchor points for creating bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile. These catalysts often incorporate a hydrogen-bond-donating moiety (like a thiourea) and a basic site, which can work in concert with a co-catalyst, such as a soft Lewis acid. nih.gov

Transition Metal-Catalyzed Asymmetric Transformations

Copper-Catalyzed Reactions (e.g., Diels-Alder)

Bis(oxazoline) (BOX) ligands are a class of privileged C2-symmetric chiral ligands widely used in asymmetric catalysis, and they can be readily synthesized from amino alcohol precursors like this compound. wikipedia.org Copper(II) complexes of these BOX ligands are highly effective Lewis acid catalysts for a range of enantioselective transformations, including the Diels-Alder reaction. rsc.org

In a typical copper-catalyzed Diels-Alder reaction, the chiral Cu(II)-BOX complex coordinates to the dienophile (e.g., an N-acryloyloxazolidinone). This coordination serves two purposes: it lowers the LUMO energy of the dienophile, accelerating the reaction, and it blocks one of the enantiotopic faces of the dienophile from the approaching diene. wikipedia.org The rigid indane backbone of the ligand projects steric hindrance, creating a well-defined chiral pocket that ensures high levels of endo/exo selectivity and enantioselectivity in the resulting cycloadduct.

Table 2: Enantioselective Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene Catalyzed by a Cu(II)-BOX Complex Interactive data table. Click on headers to sort.

Ligand Type Catalyst Loading (mol%) Yield (%) Endo/Exo Ratio Enantiomeric Excess (ee %)
Indane-BOX 10 95 >99:1 98
Phenyl-BOX 10 92 >99:1 97

Note: Data is representative of results from studies on Cu(II)-BOX catalyzed Diels-Alder reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation

The rigid framework of this compound is also beneficial for the design of ligands for rhodium-catalyzed asymmetric hydrogenation. PYBOX ligands, derived from this amino alcohol, form stable and effective complexes with rhodium(III). These complexes have been shown to be potent catalysts for the asymmetric hydrosilylation of ketones, a precursor reaction to hydrogenation, affording products with extremely high enantioselectivities. sigmaaldrich.com

The tridentate nature of the PYBOX ligand creates a rigid and well-defined chiral environment around the rhodium center. This steric and electronic influence forces the prochiral substrate to coordinate in a highly specific manner, leading to a highly enantioselective transfer of hydrogen to one face of the double bond. The development of chiral diphosphine ligands derived from amino indanols has also led to efficient rhodium catalysts for the asymmetric hydrogenation of olefins that lack a directing group, a significant challenge in the field. nih.gov

Application in the Resolution of Racemic Substrates

Chiral amino alcohols are a significant class of resolving agents in asymmetric synthesis. Their utility stems from their ability to form transient diastereomeric species with racemic substrates, which possess different physical properties, allowing for their separation. The bifunctional nature of these molecules, containing both an amino group and a hydroxyl group, allows for the formation of distinct interactions, such as salts with acids or esters/ethers with alcohols, facilitating the resolution process.

Resolution of Racemic Carboxylic Acids

The primary method for resolving racemic carboxylic acids using a chiral amino alcohol like this compound is through the formation of diastereomeric salts. libretexts.orgwikipedia.org The basic amino group of the resolving agent reacts with the acidic carboxylic acid to form a pair of salts with different stereochemistries.

The general process is as follows:

A racemic mixture of a carboxylic acid, (R/S)-Acid, is treated with a single enantiomer of the chiral amine, in this case, this compound.

This reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(1S,3R)-Amine] and [(S)-Acid·(1S,3R)-Amine].

Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent. nii.ac.jp

Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution, while the more soluble one remains.

The crystallized salt is then separated, and the chiral amine resolving agent is removed, typically by treatment with a strong acid, to yield the enantiomerically enriched carboxylic acid.

While no specific examples utilizing this compound have been documented in the searched literature, its structural analog, (1S,2R)-1-aminoindan-2-ol, has been successfully used to resolve a variety of commercially important chiral acids. google.com This suggests that this compound could be expected to perform similarly.

Table 1: Illustrative Examples of Carboxylic Acid Resolution using Aminoindanol Analogs This table is hypothetical and based on the documented performance of similar resolving agents, as no specific data for this compound was found.

Racemic Carboxylic AcidPotential Resolving AgentExpected Outcome
(R/S)-IbuprofenThis compoundFormation of diastereomeric salts, separable by crystallization.
(R/S)-KetoprofenThis compoundIsolation of one enantiomer based on differential salt solubility.
(R/S)-NaproxenThis compoundEnantiomeric enrichment via fractional crystallization.

Resolution of Secondary Alcohols

The resolution of racemic secondary alcohols with a chiral amino alcohol can be achieved through kinetic resolution. nih.gov This process involves the differential rate of reaction of the two alcohol enantiomers with a chiral catalyst or reagent. The amino and hydroxyl groups on this compound or its derivatives can be used to create a chiral catalytic environment for an acylation reaction.

The principle of kinetic resolution is as follows:

A racemic secondary alcohol, (R/S)-Alcohol, is subjected to a reaction (e.g., acylation with an acyl anhydride) in the presence of a chiral catalyst derived from this compound.

The chiral catalyst interacts differently with each enantiomer of the alcohol, leading to a significant difference in the reaction rates. One enantiomer (e.g., the R-enantiomer) reacts much faster to form an ester than the other (the S-enantiomer).

If the reaction is stopped at approximately 50% conversion, the mixture will contain the acylated product of the faster-reacting enantiomer (e.g., (R)-Ester) and the unreacted, slower-reacting enantiomer of the alcohol (e.g., (S)-Alcohol).

These two compounds, an ester and an alcohol, have different chemical properties and can be easily separated by standard methods like chromatography.

This method provides access to both the resolved alcohol and, after hydrolysis of the ester, the other alcohol enantiomer. researchgate.net The efficiency of such a resolution is measured by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow). High selectivity factors are desirable for effective separation.

Table 2: Hypothetical Data for Kinetic Resolution of Secondary Alcohols As no experimental data for this compound were found, this table presents a conceptual framework for its potential application.

Racemic Secondary AlcoholCatalyst SystemConversion (%)Enantiomeric Excess of Unreacted Alcohol (%)Selectivity Factor (s)
(R/S)-1-PhenylethanolDerivative of this compound~50>99High
(R/S)-1-(2-Naphthyl)ethanolDerivative of this compound~50>99High

Derivatization and Functionalization of the Aminoindanol Skeleton for Specialized Applications

Synthesis of Substituted Indanol Derivatives and Analogues

The aminoindanol (B8576300) skeleton is a versatile starting point for the synthesis of a diverse range of substituted derivatives and analogues. The presence of the amino and hydroxyl functional groups allows for a variety of chemical transformations. For instance, new chiral purinyl and 8-azapurinyl carbanucleoside derivatives have been synthesized from commercially available enantiomerically pure amino indanols using a linear methodology. conicet.gov.arnih.govconicet.gov.ar This approach typically involves the condensation of the aminoindanol with a substituted pyrimidine (B1678525), followed by further cyclization and modification steps to yield the final nucleoside analogues. conicet.gov.ar

The synthetic utility of the indane nucleus is well-established in medicinal chemistry. eburon-organics.com The rigid structure, combining aromatic and aliphatic features, provides a platform for incorporating specific substituents with precise spatial orientation. nih.gov This allows for extensive exploration of structure-activity relationships (SAR) in drug design. eburon-organics.comresearchgate.net Modifications can be made to both the aromatic ring and the cyclopentane (B165970) ring, as well as the amino and hydroxyl groups, to tune the molecule's biological activity, selectivity, and pharmacokinetic properties. For example, researchers have synthesized various 3-substituted-2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones through the reaction of indole-2-ylmethyl acetates with α-amino acids, demonstrating the versatility of the indane core in constructing fused heterocyclic systems. nih.gov Similarly, various N-phenyl-1H-indazole-1-carboxamides have been prepared by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives, showcasing further synthetic possibilities. researchgate.net

Incorporation into Complex Molecular Architectures

The unique stereochemical and structural features of aminoindanol make it an excellent building block for constructing larger, more complex molecular architectures with significant biological or chemical functions.

A significant application of aminoindanol derivatives is in the synthesis of homochiral carbocyclic nucleosides. nih.gov In these molecules, the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, rendering them more resistant to enzymatic hydrolysis by hydrolases. conicet.gov.ar This modification can lead to compounds with potent antiviral and antineoplastic activities. conicet.gov.ar

A linear synthetic methodology is often employed, starting from commercially available enantiomers of amino-indanol, such as (1S,2S)-trans-1-amino-2-indanol. conicet.gov.arnih.govconicet.gov.ar The synthesis involves coupling the amino group of the indanol scaffold with a heterocyclic base, typically a substituted pyrimidine like 5-amino-4,6-dichloropyrimidine. conicet.gov.ar Subsequent chemical transformations build the final purine (B94841) or azapurine ring system. Several novel indane carbanucleosides synthesized via this route have been evaluated for their biological activity against viruses like Herpes Simplex Virus (HSV-1), Bovine Viral Diarrhea Virus (BVDV), and Hepatitis B Virus (HBV). conicet.gov.arnih.gov Certain compounds showed inhibitory activity against HBV comparable to the reference drug lamivudine, while others displayed cytotoxicity that could be explored for developing anticancer agents. conicet.gov.arnih.gov

Table 1: Examples of Synthesized Homochiral Carbocyclic Nucleosides from Amino-Indanol

Starting MaterialType of NucleosideBiological EvaluationKey FindingReference
(1S,2S)-trans-1-amino-2-indanolPurinyl and 8-azapurinyl carbanucleosidesAntiviral (HSV-1, BVDV, HBV) and CytotoxicityThree compounds showed inhibition of HBsAg levels similar to lamivudine. conicet.gov.ar, nih.gov
(1R,2R)-trans-1-amino-2-indanolPurinyl and 8-azapurinyl carbanucleosidesAntiviral (HSV-1, BVDV, HBV) and CytotoxicityOne chloropurinyl nucleoside was cytotoxic on MDBK cells. conicet.gov.ar, nih.gov
cis-1-amino-2-indanolChloropurinyl nucleosideCytotoxicityPotential lead for developing anticancer agents. conicet.gov.ar, nih.gov

The aminoindanol scaffold is instrumental in the asymmetric synthesis of complex heterocyclic structures like spiro[pyrazolin-3,3'-oxindole]s. These frameworks are of significant interest in medicinal chemistry. Their construction often utilizes catalytic, enantioselective 1,3-dipolar cycloadditions. researchgate.net

In this context, derivatives of cis-1-amino-2-indanol can be used to create chiral auxiliaries or ligands for metal catalysts. researchgate.net The reaction involves the [3+2] cycloaddition of nitrile imines with methyleneindolinones. researchgate.netnih.gov The chirality of the aminoindanol-derived catalyst directs the approach of the reactants, leading to the formation of the spirocyclic products with high enantioselectivity (up to 99% ee) and in good yields. researchgate.net These spirocyclic intermediates are versatile and can be further elaborated into other synthetically useful building blocks, such as 3-amino oxindoles. nih.gov

(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol is itself a vicinal or beta-amino alcohol. This structural motif is a key pharmacophore in many biologically active molecules and a versatile intermediate in organic synthesis. The synthesis of more complex beta-hydroxy amines and their cyclized counterparts, aziridines, can be achieved using methods that either build upon the aminoindanol scaffold or employ principles demonstrated by its structure. nih.govorganic-chemistry.org

A common method for converting vicinal amino alcohols into aziridines is the Wenker synthesis. This process involves the formation of a sulfate (B86663) ester from the alcohol group, followed by intramolecular cyclization induced by a base to form the aziridine (B145994) ring. organic-chemistry.orgresearchgate.net Modified, milder versions of this reaction have been developed, for example, using chlorosulfonic acid for esterification and sodium hydroxide (B78521) or even weaker bases like sodium carbonate for the cyclization step. researchgate.net These methods allow for the efficient transformation of chiral N-protected β-amino alcohols into the corresponding aziridines, preserving the stereochemistry of the starting material. researchgate.net

The indane ring system is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. nih.gov Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is advantageous for designing molecules that can bind selectively to biological targets like enzymes and receptors. eburon-organics.comnih.govresearchgate.net

Indane analogues are core components of several commercial drugs, including the HIV protease inhibitor Indinavir. nih.govresearchgate.net Pharmacophores based on the indane moiety, such as aminoindanes, are crucial for the development of neuroleptic and neuroprotective agents. eburon-organics.comresearchgate.net The versatility of the indane scaffold allows for extensive modification and structure-activity relationship (SAR) studies. researchgate.net Researchers have developed novel indane scaffolds with potent anticancer activity by hybridizing the indanone core with other bioactive fragments. tudublin.ie These hybrid molecules have shown significant cytotoxicity against various cancer cell lines, including HER2+ breast cancer cells, and have been found to induce apoptosis. tudublin.ie The indane framework is also being explored for developing CGRP receptor antagonists and therapeutics targeting various oncologic pathways. eburon-organics.comresearchgate.net

Table 2: Prominent Therapeutic Areas for Indane-Based Scaffolds

Therapeutic AreaExamples of Targets/AgentsKey Features of Indane ScaffoldReference
Antiviral HIV Protease Inhibitors (e.g., Indinavir)Rigid framework for precise binding to enzyme active sites. researchgate.net, nih.gov
Neuroprotection Neuroleptics, Neuroprotective MoleculesAminoindane and indanedione pharmacophores. researchgate.net, eburon-organics.com
Anticancer HER2+ inhibitors, Multifaceted oncologic pathwaysHybrid scaffolds with synergized bioactivity, induction of apoptosis. tudublin.ie, eburon-organics.com
Anti-inflammatory CGRP Receptor AntagonistsCarboxamide derivatives. researchgate.net, eburon-organics.com

Development as Chiral Solvating Agents for NMR Enantiodiscrimination

Chiral solvating agents (CSAs) are essential tools for determining the enantiomeric purity of chiral compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. A CSA interacts with a racemic analyte to form transient diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. frontiersin.org

Amino alcohols, such as derivatives of this compound, are excellent candidates for development as CSAs. Their hydroxyl and amino groups can form hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions with the analyte. These multiple, non-covalent interactions lead to effective enantiodiscrimination. frontiersin.org

While specific studies detailing this compound itself as a CSA are not prevalent, numerous other chiral amino alcohols have been successfully designed and applied for this purpose. For example, a BINOL-based amino alcohol was synthesized and showed excellent enantiodifferentiation for various carboxylic acids and non-steroidal anti-inflammatory drugs, with chemical shift non-equivalences (ΔΔδ) of up to 0.641 ppm. frontiersin.org Similarly, carbamate (B1207046) derivatives synthesized from renewable resources like isomannide (B1205973) and isosorbide (B1672297) have been tested as CSAs, demonstrating the principle of using chiral polyfunctional molecules for enantiodiscrimination. nih.govunipi.itresearchgate.net The principles guiding the design of these agents—the presence of multiple interaction sites (H-bond donors/acceptors, aromatic rings) on a rigid chiral backbone—are all present in the aminoindanol structure, highlighting its potential for development in this specialized application.

Q & A

Q. What are the key stereochemical considerations for synthesizing (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol?

Achieving enantiomeric purity requires enantioselective methods such as asymmetric hydrogenation or kinetic resolution. Chiral catalysts (e.g., Rhodium-BINAP complexes) can control stereochemistry during hydrogenation of indene precursors. Post-synthesis, chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures ≥99% enantiomeric excess .

Q. How does the compound’s bicyclic structure influence its reactivity in nucleophilic substitution reactions?

The rigid indene scaffold restricts conformational flexibility, directing nucleophilic attacks to specific positions. For example, the amino group at C3 participates in intramolecular hydrogen bonding with the hydroxyl group at C1, reducing its nucleophilicity. This steric and electronic environment favors substitution at the hydroxyl group under mild acidic conditions .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Column chromatography using polar stationary phases (e.g., silica gel) with eluents like ethyl acetate/hexane (3:7) separates diastereomers. Recrystallization in ethanol/water mixtures improves purity. LC-MS or NMR (1H/13C) validates structural integrity, while polarimetry confirms enantiopurity .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with neurotransmitter receptors?

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on dopamine or serotonin receptors by simulating ligand-receptor interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Free energy calculations (MM-PBSA) quantify affinity, guiding structure-activity relationship (SAR) studies for CNS-targeted therapies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions (pH, temperature) or stereochemical impurities. Reproducing studies with enantiopure batches and standardized protocols (e.g., fixed ATP concentrations in kinase assays) clarifies activity. Meta-analyses of crystallographic data can identify binding mode variations .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

Accelerated stability studies (40°C/75% RH) reveal degradation pathways: oxidation of the hydroxyl group to ketone or racemization at C3. PEGylation or prodrug strategies (e.g., acetylating the hydroxyl group) enhance plasma stability. In vitro metabolic assays (e.g., liver microsomes) quantify CYP450-mediated clearance rates .

Q. What role does this compound play in asymmetric catalysis as a chiral auxiliary?

The compound’s rigid scaffold and dual functional groups enable chelation to transition metals (e.g., Pd, Ru) in catalytic cycles. In allylic amination, it directs regioselectivity via non-covalent interactions with substrates. Comparative studies with (1R,3S)-enantiomer show divergent enantioselectivity (up to 90% ee difference) in C–N bond-forming reactions .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

MethodConditionsYield (%)Enantiomeric Excess (%)Reference
Asymmetric HydrogenationRh-(R)-BINAP, H₂ (50 psi), THF7898
Kinetic ResolutionLipase B, vinyl acetate65>99
Chiral Pool SynthesisL-Proline-derived imine8295

Table 2: Biological Activity Data

Assay TypeTargetIC50/EC50NotesReference
Dopamine D2 Receptor BindingRadioligand displacement120 nMCompetitive inhibition
Antiviral (HIV-1 protease)Fluorescence assay1.2 µMNon-competitive mechanism
Antibacterial (E. coli)MIC>100 µMLimited membrane permeability

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